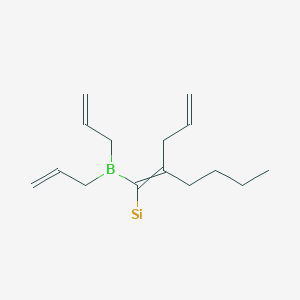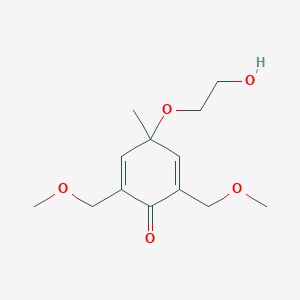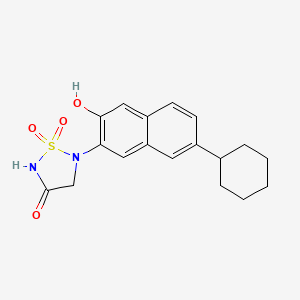
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolidinone ring and a naphthalenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalenyl precursor, followed by the introduction of the cyclohexyl group. The final step involves the formation of the thiadiazolidinone ring and the incorporation of the dioxide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazolidin-3-one derivatives: Compounds with similar thiadiazolidinone rings but different substituents.
Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-(7-cyclohexyl-3-hydroxy-2-naphthalenyl)-, 1,1-dioxide stands out due to its combination of a thiadiazolidinone ring and a naphthalenyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(7-cyclohexyl-3-hydroxynaphthalen-2-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C18H20N2O4S/c21-17-10-14-7-6-13(12-4-2-1-3-5-12)8-15(14)9-16(17)20-11-18(22)19-25(20,23)24/h6-10,12,21H,1-5,11H2,(H,19,22) |
InChI Key |
VPZQFHCZKRFGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=CC(=C(C=C3C=C2)O)N4CC(=O)NS4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


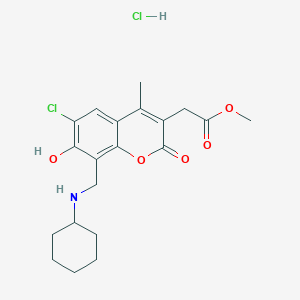
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
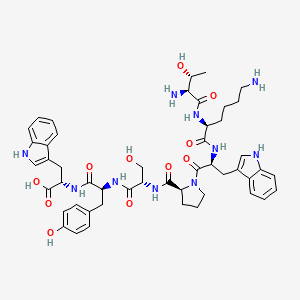
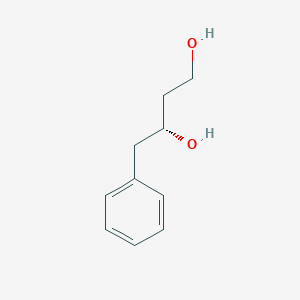

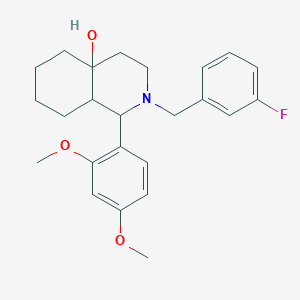
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
